

# An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

**Cat. No.:** B1388364

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CAS Number: 1184913-66-3

For: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of **1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide insights into its physicochemical properties, synthesis, reactivity, and potential applications. The document is intended to serve as a foundational resource for researchers, enabling them to design synthetic strategies, predict chemical behavior, and explore the potential of this and related compounds in drug discovery and materials science.

## Introduction: The Isoquinolinone Scaffold

The isoquinoline and its oxidized counterpart, isoquinolinone, are privileged heterocyclic scaffolds found in a vast array of natural products and synthetic compounds with significant biological activities. The 1-oxo-1,2-dihydroisoquinoline core, in particular, is a key structural motif in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a carbaldehyde group at the 5-position of this scaffold, as in the title compound,

offers a reactive handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse chemical libraries.

## Physicochemical Properties

While experimental data for **1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde** is not extensively reported in the literature, its key physicochemical properties can be predicted based on its structure.

Property	Value/Prediction	Source
CAS Number	1184913-66-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	173.17 g/mol	<a href="#">[1]</a>
IUPAC Name	1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde	<a href="#">[4]</a>
Synonyms	1-oxo-2H-isoquinoline-5-carbaldehyde	<a href="#">[4]</a>
Appearance	Predicted to be a solid at room temperature.	Inferred from similar structures.
Solubility	Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water is expected.	Inferred from chemical structure.
Storage	Store at room temperature.	<a href="#">[2]</a>

Computed Properties:

Descriptor	Value
XLogP3-AA	1.7
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Topological Polar Surface Area	46.2 Å <sup>2</sup>

Data sourced from computational models and may not reflect experimental values.

## Synthesis Strategies

A definitive, published synthetic protocol for **1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde** is not readily available. However, based on established methodologies for the synthesis of isoquinolinones and the introduction of aldehyde functionalities, a plausible multi-step synthetic approach can be conceptualized.

Conceptual Synthetic Workflow:



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Caption: A conceptual workflow for the synthesis of **1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde**.

Step-by-Step Methodological Considerations:

- Formation of the Isoquinolinone Core:
  - From Homophthalic Anhydrides: A common route to 1-oxo-3,4-dihydroisoquinolines involves the reaction of homophthalic anhydrides with imines. Subsequent dehydrogenation would yield the desired aromatic isoquinolinone.

- From 2-Halobenzonitriles: Palladium-catalyzed coupling reactions of 2-halobenzonitriles with vinyl boronates, followed by hydrolysis and cyclization, can afford 3,4-unsubstituted isoquinolin-1(2H)-ones.
- Introduction of the 5-Carbaldheyde Group:
  - Oxidation of a 5-Methyl Group: If a 5-methyl-1-oxo-1,2-dihydroisoquinoline intermediate is synthesized, the methyl group can be oxidized to a carbaldheyde using reagents like selenium dioxide or through a multi-step process involving benzylic bromination followed by hydrolysis and oxidation. The oxidation of methyl groups on heterocyclic rings is a known transformation, though conditions would need to be optimized to avoid over-oxidation or degradation of the isoquinolinone core[5].
  - Formylation of the Isoquinolinone Ring: Direct formylation of the 1-oxo-1,2-dihydroisoquinoline core could be challenging due to the directing effects of the existing substituents. However, reactions like the Vilsmeier-Haack or Duff reaction could be explored, though regioselectivity might be an issue.
  - From a 5-Bromo Precursor: A 5-bromo-1-oxo-1,2-dihydroisoquinoline could be subjected to a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

## Chemical Reactivity

The reactivity of **1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde** is dictated by the interplay of the isoquinolinone ring system and the aldehyde functional group.

### Reactivity of the Aldehyde Group:

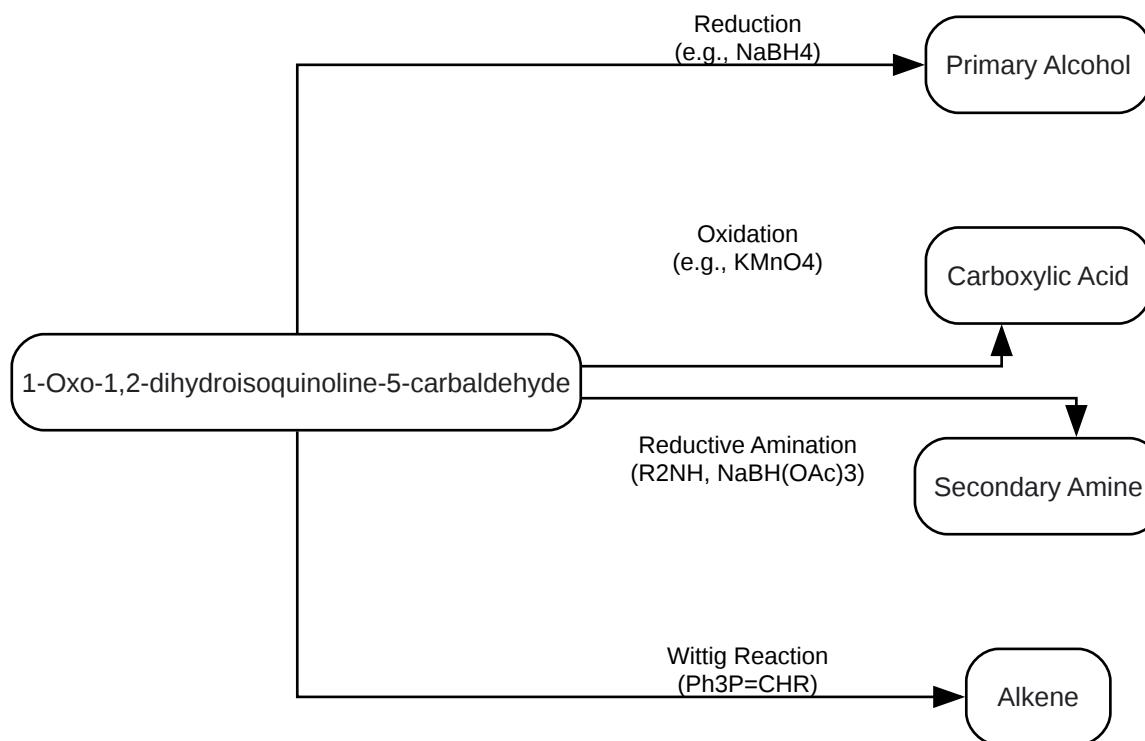
The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing nature of the isoquinolinone ring.

### Predicted Reactions:

- Nucleophilic Addition: The aldehyde will readily undergo addition reactions with various nucleophiles, including organometallic reagents (Grignards, organolithiums), cyanide, and stabilized ylides.

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines. This is a powerful tool for introducing diverse side chains.
- Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde to an alkene, allowing for carbon chain extension.
- Condensation Reactions: Knoevenagel and similar condensation reactions with active methylene compounds will form  $\alpha,\beta$ -unsaturated systems.
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride[6].

#### Illustrative Reaction Scheme:



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Caption: Predicted reactivity of the aldehyde group in **1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde**.

Reactivity of the Isoquinolinone Ring:

- N-Alkylation/Arylation: The nitrogen atom of the lactam can be alkylated or arylated under basic conditions.
- Electrophilic Aromatic Substitution: The benzene ring of the isoquinolinone is activated towards electrophilic substitution. The positions ortho and para to the lactam moiety are likely to be the most reactive.

## Potential Applications in Drug Discovery and Medicinal Chemistry

While no specific biological activities have been reported for **1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde**, the isoquinolinone scaffold is present in numerous biologically active molecules. Therefore, this compound represents a valuable starting point for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

- Anticancer Agents: Many isoquinoline and isoquinolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization[7]. The aldehyde functionality can be used to synthesize a library of derivatives for screening against various cancer cell lines.
- Antimicrobial Agents: The isoquinoline nucleus is a feature of several natural and synthetic antimicrobial compounds. Derivatives of the title compound could be explored for their activity against a range of bacterial and fungal pathogens.
- Enzyme Inhibitors: The rigid isoquinolinone scaffold can serve as a template for the design of specific enzyme inhibitors. For example, some 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP)[8].

## Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected features in  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry can be predicted.

- $^1\text{H}$  NMR:
  - A singlet for the aldehyde proton (CHO) in the range of 9-10 ppm.
  - A set of aromatic protons on the benzene ring, with chemical shifts and coupling patterns dependent on the substitution.
  - Protons on the pyridine ring of the isoquinolinone core.
  - A broad singlet for the N-H proton of the lactam, which may be exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR:
  - A signal for the aldehyde carbonyl carbon in the range of 190-200 ppm.
  - A signal for the lactam carbonyl carbon around 160-170 ppm.
  - Multiple signals in the aromatic region (110-150 ppm) for the carbons of the isoquinolinone ring.
- IR Spectroscopy:
  - A strong C=O stretching band for the aldehyde around  $1700\text{-}1720\text{ cm}^{-1}$ .
  - A strong C=O stretching band for the lactam around  $1650\text{-}1680\text{ cm}^{-1}$ .
  - N-H stretching vibration for the lactam around  $3200\text{-}3400\text{ cm}^{-1}$ .
  - C-H stretching for the aldehyde proton around  $2720$  and  $2820\text{ cm}^{-1}$ .
  - Aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry:

- A molecular ion peak ( $M^+$ ) corresponding to the molecular weight of 173.17.
- Fragmentation patterns characteristic of the loss of CO, CHO, and other fragments from the isoquinolinone ring.

## Conclusion

**1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde** is a promising heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While direct experimental data for this molecule is scarce, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on established chemical principles and the behavior of analogous structures. The aldehyde functionality offers a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of isoquinolinone derivatives for biological screening and other applications. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

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